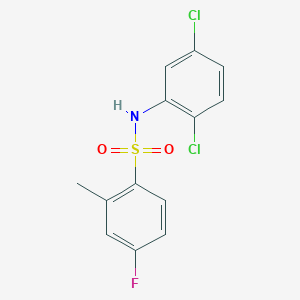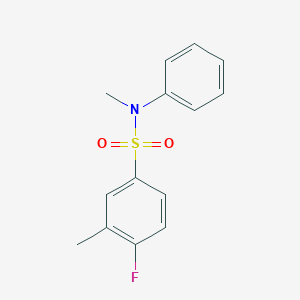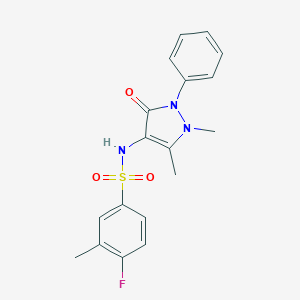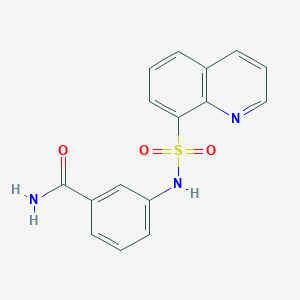![molecular formula C29H33NO3S B280922 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as TBNB, is a chemical compound that has been widely studied in scientific research. TBNB is a synthetic compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide inhibits the activity of PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide can modulate these processes and have various physiological effects.
Biochemical and Physiological Effects:
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide research. One area of research is the development of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide analogs with improved solubility and selectivity for PKC inhibition. Another area of research is the investigation of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide's potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide and its effects on various cellular processes.
Méthodes De Synthèse
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the synthesis of 8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-ol, which can be achieved through a reaction between 2-naphthol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The next step involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with the 5-hydroxy group of 8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-ol to give N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been studied extensively in scientific research as it has been found to have various biochemical and physiological effects. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to have anti-inflammatory and neuroprotective effects.
Propriétés
Formule moléculaire |
C29H33NO3S |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C29H33NO3S/c1-17-13-19(3)27(14-18(17)2)34(31,32)30-25-16-24-23-15-20(29(4,5)6)11-12-26(23)33-28(24)22-10-8-7-9-21(22)25/h7-10,13-14,16,20,30H,11-12,15H2,1-6H3 |
Clé InChI |
OJCRRAMZLJEJQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)



![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)


![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)